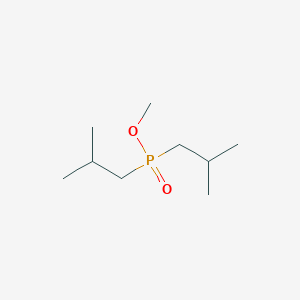
4-(1-Hydroxy-2,2-dimethylbut-3-en-1-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Hydroxy-2,2-dimethylbut-3-en-1-yl)benzonitrile is a chemical compound with a unique structure that includes a benzonitrile group attached to a hydroxy-substituted butenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Hydroxy-2,2-dimethylbut-3-en-1-yl)benzonitrile typically involves the reaction of a suitable benzonitrile derivative with a hydroxy-substituted butenyl precursor. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. For example, the reaction may be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol may be used to dissolve the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficient synthesis. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(1-Hydroxy-2,2-dimethylbut-3-en-1-yl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The benzonitrile group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst
Major Products Formed
Oxidation: Formation of 4-(1-Oxo-2,2-dimethylbut-3-en-1-yl)benzonitrile.
Reduction: Formation of 4-(1-Hydroxy-2,2-dimethylbut-3-en-1-yl)benzylamine.
Substitution: Formation of halogenated derivatives of the original compound
Scientific Research Applications
4-(1-Hydroxy-2,2-dimethylbut-3-en-1-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(1-Hydroxy-2,2-dimethylbut-3-en-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the benzonitrile group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Hydroxy-2,2-dimethylbut-3-en-1-yl)benzaldehyde
- 4-(1-Hydroxy-2,2-dimethylbut-3-en-1-yl)benzylamine
- 4-(1-Hydroxy-2,2-dimethylbut-3-en-1-yl)benzoic acid
Uniqueness
4-(1-Hydroxy-2,2-dimethylbut-3-en-1-yl)benzonitrile is unique due to the presence of both a hydroxy-substituted butenyl chain and a benzonitrile group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
113365-35-8 |
|---|---|
Molecular Formula |
C13H15NO |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
4-(1-hydroxy-2,2-dimethylbut-3-enyl)benzonitrile |
InChI |
InChI=1S/C13H15NO/c1-4-13(2,3)12(15)11-7-5-10(9-14)6-8-11/h4-8,12,15H,1H2,2-3H3 |
InChI Key |
DWBMYAJEOONOPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=C)C(C1=CC=C(C=C1)C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[bis(2-methylpropyl)alumanyl]prop-2-enoate](/img/structure/B14318851.png)





![Ethyl {cyano[2-(2-methylphenyl)hydrazinylidene]acetyl}carbamate](/img/structure/B14318890.png)





![(2E,3E)-3-(Methylimino)-N-phenyl-2-[(propan-2-yl)imino]butanamide](/img/structure/B14318921.png)

